molecular formula C10H13BrO B1267048 1-Bromo-4-butoxybenzene CAS No. 39969-57-8

1-Bromo-4-butoxybenzene

Cat. No. B1267048
CAS RN: 39969-57-8
M. Wt: 229.11 g/mol
InChI Key: BOUVKHWPQNEXTO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 1-bromo-4-butoxybenzene often involves bromination reactions and the use of phase-transfer catalysis for alkylation. For example, bromobenzene derivatives can be synthesized through nitration in water, achieving high yields and product purities over 99% (Xuan et al., 2010). Similarly, 1-butoxy-4-nitrobenzene has been prepared from 4-nitrophenol and n-butyl bromide under ultrasonic conditions, indicating the effectiveness of ultrasound-assisted reactions in synthesizing nitro aromatic ethers (Harikumar & Rajendran, 2014).

Molecular Structure Analysis

The molecular structure of related bromobenzene compounds can be determined using techniques such as X-ray diffraction (XRD), which provides insights into the crystalline phases and molecular conformations. For instance, the crystal structure of trans-4-bromoazoxybenzene has been studied, revealing typical geometries observed for trans-azoxybenzenes and highlighting the planar nature of molecules arranged in columns (Ejsmont et al., 2004).

Chemical Reactions and Properties

Bromobenzene derivatives engage in various chemical reactions, including lithium-bromine exchange reactions, which are influenced by solvent composition. The reactions can lead to the formation of phenyllithium compounds, showcasing the reactivity of aryl bromides in different solvent systems (Bailey et al., 2006). Moreover, the radical anions of bromonitrobenzenes exhibit enhanced reactivity in ionic liquids, differing from their behavior in conventional solvents (Ernst et al., 2013).

Scientific Research Applications

Synthesis and Chemical Transformations

  • Ultrasound-Assisted Synthesis : 1-Bromo-4-butoxybenzene can be synthesized through a process involving 4-nitrophenol and n-butyl bromide, catalyzed by a multi-site phase-transfer catalyst under ultrasound-assisted conditions. This method enhances the reaction efficiency significantly (Harikumar & Rajendran, 2014).

Thermo-Physical Properties

  • Thermo-Physical Measurements : The substance has been involved in studies measuring viscosities and densities in binary liquid mixtures with compounds like 1, 4-dioxane, providing insights into molecular interactions and the behavior of such mixtures (Ramesh, Yunus, & Ramesh, 2015).

Reaction Dynamics in Different Solvents

  • Solvent Impact on Reactions : Research on the lithium-bromine exchange reactions of aryl bromides, including 1-bromo-4-tert-butylbenzene, shows that the reaction outcomes vary significantly with different solvents, providing valuable data on the behavior of such compounds in various chemical environments (Bailey, Luderer, & Jordan, 2006).

Applications in Polymer and Material Science

  • Polymer Synthesis : The compound has been utilized in the synthesis of functionalized alkoxyamine initiators, which are then used in the controlled creation of block copolymers. This demonstrates its role in advancing polymer chemistry and material science (Miura, Hirota, Moto, & Yamada, 1999).

Electrochemical Applications

  • Electrochemical Functionalization : Research on the functionalization of glassy carbon with diazonium salts in ionic liquids has included derivatives of 1-Bromo-4-butoxybenzene. This study is significant for understanding surface chemistry and electrode material improvements (Actis et al., 2008).

properties

IUPAC Name

1-bromo-4-butoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-2-3-8-12-10-6-4-9(11)5-7-10/h4-7H,2-3,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOUVKHWPQNEXTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80960471
Record name 1-Bromo-4-butoxybenzene
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Molecular Weight

229.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-butoxybenzene

CAS RN

39969-57-8
Record name p-Bromophenyl butyl ether
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Record name 39969-57-8
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Record name 1-Bromo-4-butoxybenzene
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Record name 4-Butoxybromobenzene
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Synthesis routes and methods

Procedure details

In 200 g of ethanol were dissolved 86.5 g (0.5 mol) of 4-bromophenol and 22 g (0.55 mol) of sodium hydroxide. To the solution at 70° C., 75.4 g (0.55 mol) of n-butyl bromide was added dropwise. The solution was allowed to ripen for 4 hours and cooled to room temperature, after which 120 g of water was added. The oily matter was separated therefrom and concentrated by a rotary evaporator, yielding 90 g of 4-n-butoxyphenyl bromide. This was used in the subsequent reaction without further purification.
Quantity
75.4 g
Type
reactant
Reaction Step One
Name
Quantity
120 g
Type
reactant
Reaction Step Two
Quantity
86.5 g
Type
reactant
Reaction Step Three
Quantity
22 g
Type
reactant
Reaction Step Three
Quantity
200 g
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19
Citations
X Yuan, J Li, Z Lu, S Ye, H Jiang - Chemical Research in Chinese …, 2020 - Springer
… The synthesis of 1-bromo-4-butoxybenzene was according to ref.[45]. A mixture of p-bromophenol(4.27 g, 0.03 mol) and anhydrous potassium carbonate solids(6.63 g, 0.05 mol), bromo-…
Number of citations: 1 link.springer.com
S Kula, A Pająk, A Szlapa-Kula, A Mieszczanin… - Dyes and …, 2020 - Elsevier
… A mixture of 1-bromo-4-alkoxybenzene (40,00 mmol) (1-bromo-4-ethoxybenzene (A-1) or 1-bromo-4-butoxybenzene (A-2)), 4-alkoxyaniline (32,00 mmol) (4-ethoxyaniline or 4-…
Number of citations: 10 www.sciencedirect.com
SA Odom, K Lancaster, L Beverina… - … A European Journal, 2007 - Wiley Online Library
… Bis(4-butoxyphenyl)amine (5), an intermediate common to the synthesis of both 1 and 3, was obtained from 1-bromo-4-butoxybenzene and 4-butoxyaniline under coupling conditions …
MMH Desoky - ChemistrySelect, 2023 - Wiley Online Library
… PTZ is obtained in good yield (75 %) in a one-step reaction via Buchwald amination between phenothiazine and 1-bromo-4-butoxybenzene (Scheme 1). The molecular structure was …
DU Nielsen, S Korsager, AT Lindhardt… - … Synthesis & Catalysis, 2014 - Wiley Online Library
… This is exemplified in Scheme 5 with the synthesis of d 2 - 13 C-dyclonine via coupling of 1-bromo-4-butoxybenzene with 13 CO and 1-(piperidin-1-yl)butane-1,3-dione to form the …
Number of citations: 17 onlinelibrary.wiley.com
WL Chia, FJ Ye, EC Chen - Liquid Crystals, 2013 - Taylor & Francis
… For 4O-PQOMe in III, to a solution of 1-bromo-4-butoxybenzene (10 mmol) in THF (20 ml), freshly dried magnesium granules (11 mmol) were added under an inert atmosphere for about …
Number of citations: 7 www.tandfonline.com
MMH DESOKY - 2022 - chemrxiv.org
… PTZ is obtained in a good yield 75% in one step reaction by the Buchwald amination between phenothiazine and 1-bromo-4butoxybenzene (Scheme 1). The molecular structure was …
Number of citations: 0 chemrxiv.org
WL Chia, CL Li, CH Lin - Liquid Crystals, 2009 - Taylor & Francis
… For 4O-PPyP in III: to a solution of 1-bromo-4-butoxybenzene (10 mmol) in THF (20 ml) was added freshly dried magnesium granules (11 mmol) under an inert atmosphere for about half …
Number of citations: 13 www.tandfonline.com
KL Yearty - 2019 - getd.libs.uga.edu
… Figure 4.4: 1H NMR spectrum of 1-bromo-4-butoxybenzene ....................................................... 58 Figure 4.5: 1H NMR spectrum of 1-bromo-4-pentoxybenzene.....................................................…
Number of citations: 4 getd.libs.uga.edu
SE Denmark, RC Smith, SA Tymonko - Tetrahedron, 2007 - Elsevier
… Following General Procedure II, APC (15 mg, 0.025 mmol, 2.5 mol %), Ph 3 P(O) (23 mg, 0.05 mmol, 5 mol %), toluene (3.3 mL), 1-bromo-4-butoxybenzene (174 μL, 1.0 mmol, 1.0 equiv)…
Number of citations: 72 www.sciencedirect.com

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